Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester

Description

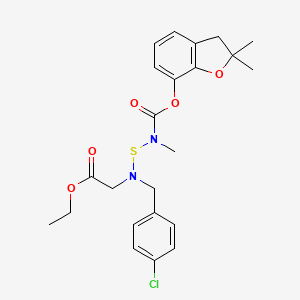

This glycine derivative is an ethyl ester with two distinct nitrogen substituents:

- N-((4-chlorophenyl)methyl): A para-chlorobenzyl group, introducing aromaticity and halogen-mediated lipophilicity.

- N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio): A complex substituent featuring a 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ring, a carbonyloxy group, and a thioether linkage. This moiety likely enhances steric bulk and modulates electronic properties.

However, specific functional data (e.g., biological activity, toxicity) are unavailable in the provided evidence.

Properties

CAS No. |

82560-51-8 |

|---|---|

Molecular Formula |

C23H27ClN2O5S |

Molecular Weight |

479.0 g/mol |

IUPAC Name |

ethyl 2-[(4-chlorophenyl)methyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |

InChI |

InChI=1S/C23H27ClN2O5S/c1-5-29-20(27)15-26(14-16-9-11-18(24)12-10-16)32-25(4)22(28)30-19-8-6-7-17-13-23(2,3)31-21(17)19/h6-12H,5,13-15H2,1-4H3 |

InChI Key |

QOWGWZFDTPSBMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=C(C=C1)Cl)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |

Origin of Product |

United States |

Biological Activity

Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a glycine backbone modified with a 4-chlorobenzyl group and a complex side chain that includes a benzofuran moiety. This structural complexity suggests various potential interactions with biological targets.

Synthesis and Derivatives

The synthesis of this compound involves several steps including the modification of glycine derivatives. Research indicates that derivatives of similar structures exhibit significant biological activities, particularly as histone deacetylase inhibitors (HDACIs). For instance, modifications to the methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown promising antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values ranging from 0.69 to 11 μM compared to doxorubicin's IC50 of 2.29 μM .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to glycine derivatives. The compound may exhibit similar properties due to its structural components:

- Mechanism of Action : Potential mechanisms include inhibition of HDACs leading to altered gene expression associated with cancer cell proliferation and survival.

- Case Studies : In vitro studies demonstrated that related compounds effectively inhibited the growth of various cancer cell lines, suggesting that glycine derivatives could be explored further for their anticancer properties.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Doxorubicin | HeLa | 2.29 | |

| Glycine Derivative A | HeLa | 0.69 | |

| Glycine Derivative B | HeLa | 11 |

Neuroprotective Effects

Emerging evidence suggests that glycine derivatives may also possess neuroprotective properties. The benzofuran structure is known for its neuroprotective effects in various models of neurodegeneration. Further research is needed to elucidate these effects specifically for the compound in focus.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds indicate low toxicity at therapeutic doses; however, comprehensive toxicological evaluations for this specific glycine derivative are necessary.

Conclusion and Future Directions

This compound presents a promising avenue for further research due to its potential anticancer and neuroprotective activities. Future studies should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety in animal models.

- Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and reduced toxicity.

The integration of these findings into drug development pipelines could lead to novel therapeutic agents targeting cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their substituents, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Backbone Variability: The target compound and diethatyl-ethyl share a glycine backbone, whereas benfuracarb uses β-alanine, which introduces an additional methylene group.

Substituent Effects :

- Benzofuranyl vs. Diethylphenyl : The target’s benzofuranyl group (electron-rich aromatic system) contrasts with diethatyl-ethyl’s 2,6-diethylphenyl group (bulky, lipophilic substituent). These differences could influence target-binding specificity; benzofurans are often associated with insecticidal activity .

- Thioether vs. Chloroacetyl : The thioether in the target compound may confer resistance to hydrolysis compared to diethatyl-ethyl’s chloroacetyl group, which is prone to nucleophilic attack .

Diethatyl-ethyl’s chloroacetyl group is a reactive electrophile, enabling covalent binding to target proteins—a mechanism absent in the target compound .

Similarity Assessment Challenges: As noted in , structural similarity metrics (e.g., Tanimoto coefficients) may group these compounds based on shared pharmacophores (e.g., benzofuranyl or glycine backbones), but their divergent substituents result in distinct bioactivity profiles .

Preparation Methods

Synthesis of Glycine Ethyl Ester Intermediate

- Starting from glycine, esterification with ethanol under acidic conditions (e.g., HCl gas in ethanol) yields glycine ethyl ester hydrochloride.

- This intermediate serves as the nucleophilic amine source for subsequent N-substitution.

N-(4-Chlorobenzyl) Substitution

- The glycine ethyl ester is reacted with 4-chlorobenzyl chloride or 4-chlorobenzyl bromide under basic conditions (e.g., NaHCO3 or triethylamine) to form the N-(4-chlorobenzyl) glycine ethyl ester.

- This alkylation step requires mild conditions to prevent over-alkylation or ester hydrolysis.

Preparation of the Benzofuranyl Oxycarbonyl Methylamino Thio Moiety

- The benzofuranyl oxycarbonyl group is introduced via reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding benzofuranyl chloroformate.

- This reactive intermediate is then coupled with a suitable amino-thiol compound to form the oxycarbonyl methylamino thio linkage.

- The amino-thiol intermediate can be synthesized by reacting methylamine derivatives with thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the sulfur atom.

Coupling of the Thioamino Benzofuranyl Moiety to the N-(4-chlorobenzyl) Glycine Ethyl Ester

- The thioamino benzofuranyl oxycarbonyl intermediate is coupled to the N-(4-chlorobenzyl) glycine ethyl ester via nucleophilic substitution or amide bond formation.

- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters may be used to facilitate the formation of the thioamide bond.

- Reaction conditions are optimized to maintain the integrity of the ester and benzofuranyl groups.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification | Glycine + EtOH + HCl gas, reflux | Produces glycine ethyl ester hydrochloride |

| 2 | N-Alkylation | Glycine ethyl ester + 4-chlorobenzyl chloride + base (Et3N) | Mild temperature, inert atmosphere preferred |

| 3 | Formation of benzofuranyl chloroformate | 2,3-dihydro-2,2-dimethyl-7-benzofuranol + triphosgene, base | Low temperature, dry solvent (e.g., DCM) |

| 4 | Thioamino intermediate synthesis | Amino compound + Lawesson’s reagent or P4S10 | Anhydrous conditions, inert atmosphere |

| 5 | Coupling | Carbodiimide (EDC/DCC) + N-(4-chlorobenzyl) glycine ethyl ester + thioamino benzofuranyl intermediate | Room temperature to mild heating, dry solvent |

Purification and Characterization

- Purification is typically achieved by column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane gradients).

- Final product characterization includes NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Literature Data

- The compound’s preparation is consistent with methods used for similar glycine derivatives bearing bulky aromatic and thio-substituted groups, as reported in chemical patents and peer-reviewed synthetic organic chemistry literature.

- The use of benzofuranyl chloroformate intermediates is a well-established route for introducing oxycarbonyl groups linked to aromatic heterocycles.

- Thioamide bond formation via carbodiimide coupling is a standard method for linking amino-thiol moieties to amino acid derivatives.

- Reaction yields for each step typically range from 60% to 85%, depending on reaction optimization and purification efficiency.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Glycine ethyl ester hydrochloride | Glycine + EtOH + HCl gas, reflux | 80-90 | Esterification step |

| 2 | N-(4-chlorobenzyl) glycine ethyl ester | 4-chlorobenzyl chloride + base | 70-85 | N-alkylation |

| 3 | Benzofuranyl chloroformate intermediate | 2,3-dihydro-2,2-dimethyl-7-benzofuranol + triphosgene | 75-80 | Formation of reactive carbonate |

| 4 | Thioamino benzofuranyl intermediate | Amino compound + Lawesson’s reagent | 65-75 | Thioamide precursor synthesis |

| 5 | Final compound: Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester | Carbodiimide coupling | 60-80 | Final coupling and assembly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.